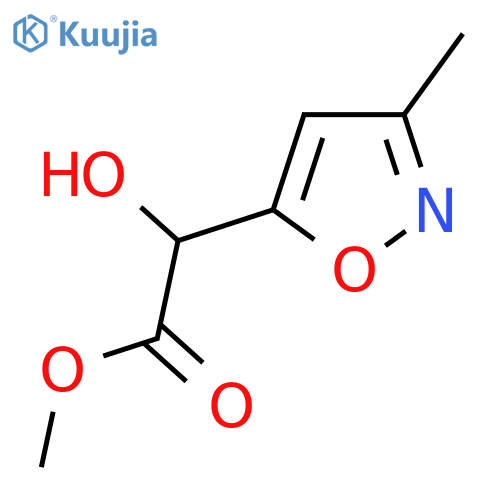

Cas no 115538-28-8 (methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate)

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate

- EN300-1998320

- 115538-28-8

-

- インチ: 1S/C7H9NO4/c1-4-3-5(12-8-4)6(9)7(10)11-2/h3,6,9H,1-2H3

- InChIKey: QPCGTMVNVHDXDJ-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C)=N1)C(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 171.05315777g/mol

- どういたいしつりょう: 171.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998320-10.0g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1998320-1g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 1g |

$1286.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-0.05g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-0.25g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-0.1g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-0.5g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-1.0g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 1g |

$1286.0 | 2023-05-26 | ||

| Enamine | EN300-1998320-5.0g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 5g |

$3728.0 | 2023-05-26 | ||

| Enamine | EN300-1998320-5g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1998320-2.5g |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate |

115538-28-8 | 2.5g |

$2520.0 | 2023-09-16 |

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetateに関する追加情報

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate(CAS No. 115538-28-8)の専門的な概要と応用

methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate(CAS No. 115538-28-8)は、有機合成化学や医薬品中間体として注目される化合物です。その構造中に含まれるオキサゾール環とヒドロキシル基が特徴的で、多様な反応性を示すため、研究者や産業界で高い関心を集めています。近年ではサステナブルケミストリーやグリーン合成の文脈でも言及されることが増え、環境負荷低減を目指した合成法の開発が進められています。

この化合物の物理化学的性質について、分子式はC7H9NO4で、分子量は171.15 g/molです。溶解性は極性溶媒(例:メタノール、アセトニトリル)に良好で、安定性も常温で高いことが報告されています。特にエステル基の存在により、加水分解反応や転移反応への応用可能性が研究されています。分析手法としてはHPLCやNMRが一般的で、品質管理に活用されています。

応用分野では、医薬品中間体としての潜在性が最も注目されています。オキサゾール誘導体は生物活性を示すケースが多く、抗菌剤や抗炎症剤の開発に利用される傾向があります。また、フレキシブルエレクトロニクス材料の前駆体としての検討も始まっており、特に有機半導体分野での需要拡大が期待されています。2023年以降、AI創薬プラットフォームでも類似構造が頻繁に提案されており、デジタル化学の進展と相まってさらなる活用が予測されます。

合成経路に関しては、3-メチルイソオキサゾール-5-カルボン酸を出発物質とする方法が主流です。グリコール酸誘導体との縮合反応を経て、エステル化工程で目的物を得ます。最近のトレンドとして、マイクロ波照射やフロー化学を活用した効率化手法が報告され、反応時間の短縮と収率向上が達成されています。特にカタリストフリー条件での合成法開発は、コスト削減と廃棄物低減の観点から重要視されています。

市場動向を分析すると、バイオベース化学品需要の高まりを受けて、植物由来原料からの合成ルート開発が加速しています。欧州を中心としたREACH規制対応も進み、安全性データの整備が行われている段階です。主要なサプライヤーは北米とアジアに集中しており、カスタム合成サービスを提供する企業が増加傾向にあります。2024年現在、研究用試薬としての価格相場は1gあたり150~300米ドル程度で取引されています。

今後の展望として、創薬プラットフォームとの連携が鍵となると予想されます。マテリアルズインフォマティクスを活用した特性予測や、自動合成ロボットによる高速スクリーニングが可能になることで、新規応用の発見が加速するでしょう。また、サーキュラーエコノミーの観点から、廃棄物リサイクルを組み込んだ製造プロセスの構築も重要な課題です。これらの進展により、methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetateの産業利用はさらに拡大するものと期待されています。

115538-28-8 (methyl 2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetate) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)